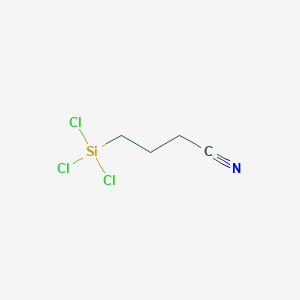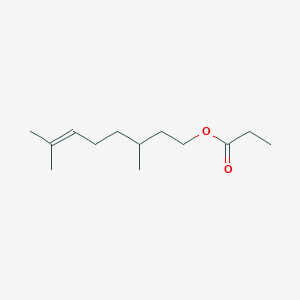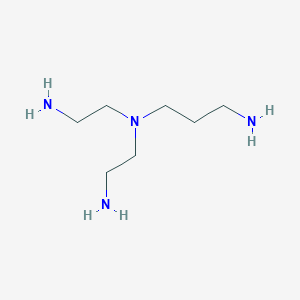
N,N-Bis(2-aminoethyl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-aminoethyl)-1,3-propanediamine, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a chelating agent that binds to calcium ions, making it an essential tool for studying calcium signaling pathways in cells.
作用机制
BAPTA binds to calcium ions, forming a stable complex that prevents calcium from interacting with cellular proteins. This allows researchers to selectively manipulate calcium signaling pathways in cells. BAPTA has a high affinity for calcium ions, making it an effective tool for studying calcium signaling.
生化和生理效应
BAPTA has a wide range of biochemical and physiological effects on cells. By chelating calcium ions, BAPTA can modulate cellular processes that are dependent on calcium signaling. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to myosin. BAPTA can also inhibit neurotransmitter release by preventing calcium ions from entering the presynaptic terminal.
实验室实验的优点和局限性
BAPTA has several advantages for lab experiments. It is a highly specific tool for studying calcium signaling pathways and has a high affinity for calcium ions. BAPTA is also relatively stable and easy to use in experiments. However, BAPTA has some limitations. It can affect cellular processes that are not directly related to calcium signaling, and its effects can be difficult to interpret in complex cellular systems.
未来方向
There are several future directions for the use of BAPTA in scientific research. One area of interest is the development of new BAPTA derivatives that have improved specificity and affinity for calcium ions. Another area of interest is the use of BAPTA in vivo to study calcium signaling in animal models. Finally, BAPTA could be used in combination with other tools, such as optogenetics, to study complex cellular processes in real-time.
Conclusion
In conclusion, BAPTA is a powerful tool for studying calcium signaling pathways in cells. Its ability to chelate calcium ions allows researchers to selectively manipulate calcium signaling and study its effects on cellular processes. BAPTA has several advantages for lab experiments, but also has limitations that must be considered. Future research on BAPTA and its derivatives will continue to advance our understanding of calcium signaling and its role in cellular processes.
合成方法
BAPTA is synthesized by reacting 1,3-propanediamine with ethylene glycol diglycidyl ether. The resulting compound is then reacted with 2-aminoethanol to form BAPTA. The synthesis of BAPTA requires careful optimization of reaction conditions to achieve high yields and purity.
科学研究应用
BAPTA is widely used in scientific research to study calcium signaling pathways in cells. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to chelate calcium ions, allowing researchers to study the effects of calcium signaling on cellular processes.
属性
CAS 编号 |
13002-64-7 |
|---|---|
产品名称 |
N,N-Bis(2-aminoethyl)-1,3-propanediamine |
分子式 |
C7H20N4 |
分子量 |
160.26 g/mol |
IUPAC 名称 |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
InChI 键 |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
规范 SMILES |
C(CN)CN(CCN)CCN |
同义词 |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



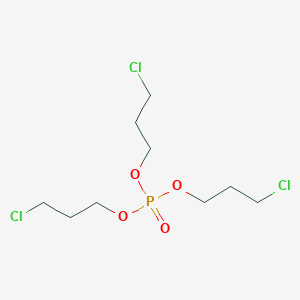
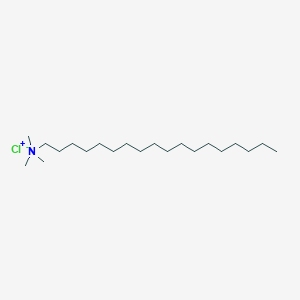
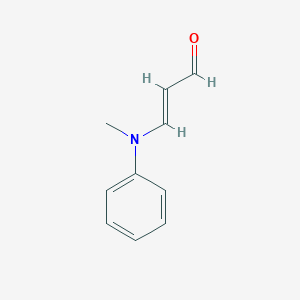


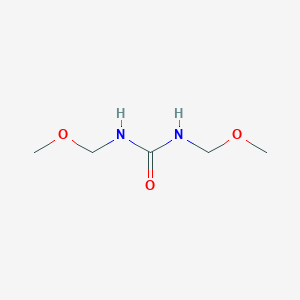
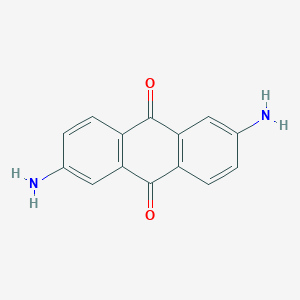
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
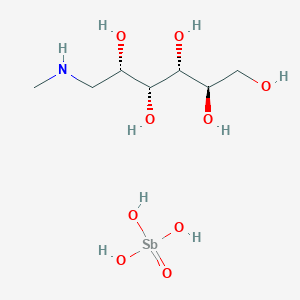


![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
